2-Fluoro-6-pyridin-4-yl-phenol
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Overview
Description
2-Fluoro-6-pyridin-4-yl-phenol is a fluorinated aromatic compound that features both a pyridine ring and a phenol group. The presence of fluorine in the structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-6-pyridin-4-yl-phenol followed by fluorination . Another approach is the nucleophilic aromatic substitution of a halogenated pyridine derivative with a fluorinating agent .
Industrial Production Methods
Industrial production of 2-Fluoro-6-pyridin-4-yl-phenol often employs large-scale fluorination techniques using reagents such as cesium fluoride or potassium fluoride under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-pyridin-4-yl-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-6-pyridin-4-yl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-pyridin-4-yl-phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the phenol group, making it less reactive in certain chemical reactions.
6-Fluoro-2-pyridinol: Similar structure but different substitution pattern, leading to distinct chemical properties.
Uniqueness
2-Fluoro-6-pyridin-4-yl-phenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8FNO |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-fluoro-6-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-2-9(11(10)14)8-4-6-13-7-5-8/h1-7,14H |
InChI Key |
NZKYXGWUUCSONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C2=CC=NC=C2 |
Origin of Product |
United States |
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